
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one is an organic compound with a furanone structure It is characterized by the presence of a hydroxyl group at the 4-position and a pent-4-en-1-yl substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan-2(5H)-one and pent-4-en-1-ol.
Reaction Conditions: The hydroxylation of furan-2(5H)-one at the 4-position can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of 4-oxo-3-(pent-4-en-1-yl)furan-2(5H)-one
Reduction: Formation of 4-hydroxy-3-(pent-4-en-1-yl)dihydrofuran-2(5H)-one
Substitution: Formation of 4-chloro-3-(pent-4-en-1-yl)furan-2(5H)-one
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity and stability of furanone derivatives.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological molecules, influencing their activity. The furanone ring can undergo various chemical transformations, affecting its reactivity and interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one: Unique due to the presence of both a hydroxyl group and a pent-4-en-1-yl substituent.
4-Hydroxy-3-methylfuran-2(5H)-one: Similar structure but with a methyl group instead of a pent-4-en-1-yl group.
3-(Pent-4-en-1-yl)furan-2(5H)-one: Lacks the hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other furanone derivatives. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
828916-62-7 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-hydroxy-4-pent-4-enyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-7-8(10)6-12-9(7)11/h2,10H,1,3-6H2 |
InChI-Schlüssel |
WOLQYDXVCXCEFS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC1=C(COC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



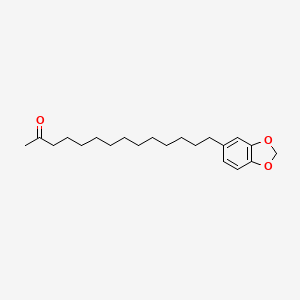
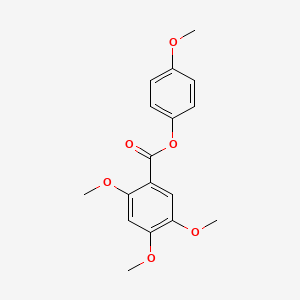
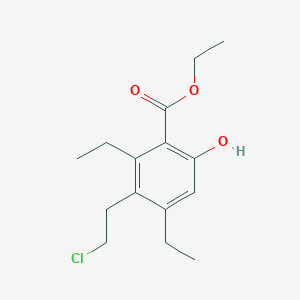
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
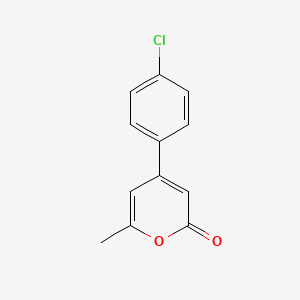
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
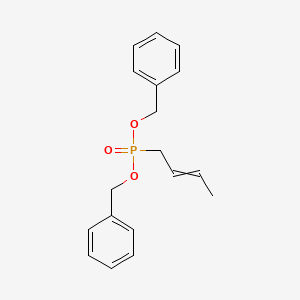

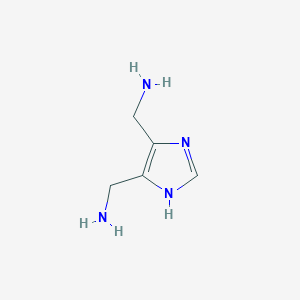
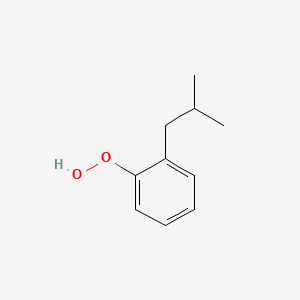
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
